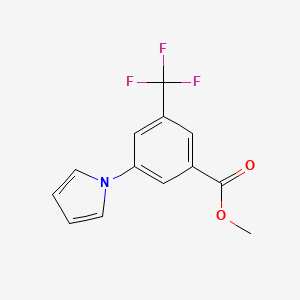

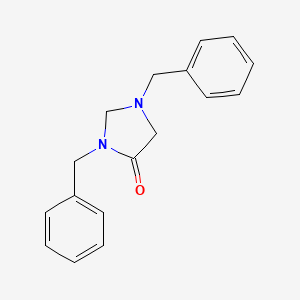

![molecular formula C16H13F3N8O B2821524 5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034551-12-5](/img/structure/B2821524.png)

5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities . They are known to interact with a variety of enzymes and receptors in the biological system .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazolopyrimidines includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. For instance, the Dimroth rearrangement, which is catalyzed by acids and bases, is known to affect the course of the rearrangement in heterocyclic systems .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of triazolopyridine exhibit significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .

Anticancer Properties

Studies have explored the anticancer potential of triazolopyridine derivatives. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They have been tested against various cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapy drugs .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, triazolopyridine derivatives have been found to inhibit carbonic anhydrase, cholinesterase, and other enzymes. This inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s disease, and other conditions where enzyme regulation is crucial .

Antiviral Activity

Research has shown that triazolopyridine derivatives possess antiviral properties. These compounds can interfere with the replication of viruses, making them potential candidates for developing antiviral drugs. They have been tested against viruses such as influenza and herpes simplex, showing significant inhibitory effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolopyridine derivatives have been studied extensively. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase. This makes them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

Triazolopyridine derivatives have demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent. Triazolopyridine derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes them promising candidates for developing new treatments for this infectious disease .

Pharmacokinetic and Molecular Modeling Studies

In silico studies, including pharmacokinetic and molecular modeling, have been conducted to understand the behavior of triazolopyridine derivatives in biological systems. These studies help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, aiding in the design and development of new drugs .

Wirkmechanismus

Zukünftige Richtungen

Triazolopyrimidines have shown a broad spectrum of biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in various fields of medicine, as well as optimizing their synthesis processes for large-scale production .

Eigenschaften

IUPAC Name |

5,7-dimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N8O/c1-8-6-9(2)27-15(21-8)22-12(25-27)14(28)20-7-11-23-24-13-10(16(17,18)19)4-3-5-26(11)13/h3-6H,7H2,1-2H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMNOBUKVRBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

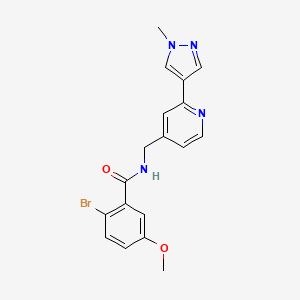

![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)

![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)

![3-(4-methylphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2821451.png)

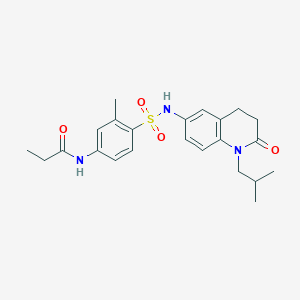

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)

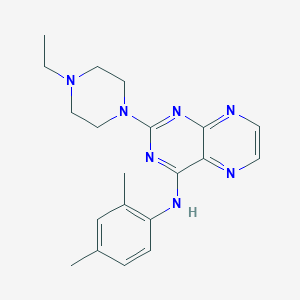

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)